molecular formula C9H7F3N2O B12849271 7-Methoxy-3-(trifluoromethyl)-1H-indazole

7-Methoxy-3-(trifluoromethyl)-1H-indazole

Cat. No.: B12849271
M. Wt: 216.16 g/mol
InChI Key: UKUGRRGGDPBTOJ-UHFFFAOYSA-N
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Description

7-Methoxy-3-(trifluoromethyl)-1H-indazole is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. The presence of a trifluoromethyl group and a methoxy group in its structure makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-(trifluoromethyl)-1H-indazole typically involves the reaction of 7-fluoro-3,4-dihydronaphthalen-1(2H)-one with 4-methoxy-3-(trifluoromethyl)benzaldehyde in the presence of acetic acid and dry hydrogen chloride gas. The reaction mixture is stirred at room temperature for several days to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-(trifluoromethyl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the trifluoromethyl group.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

7-Methoxy-3-(trifluoromethyl)-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-3-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-3-phenyl-1H-indazole
  • 7-Methoxy-3-(4-fluorophenyl)-1H-indazole
  • 7-Methoxy-3-(trifluoromethyl)-3,4-dihydroacridin-1(2H)-one

Uniqueness

7-Methoxy-3-(trifluoromethyl)-1H-indazole is unique due to the presence of both a methoxy and a trifluoromethyl group. These functional groups confer distinct chemical and biological properties, such as increased stability and enhanced biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H7F3N2O

Molecular Weight

216.16 g/mol

IUPAC Name

7-methoxy-3-(trifluoromethyl)-2H-indazole

InChI

InChI=1S/C9H7F3N2O/c1-15-6-4-2-3-5-7(6)13-14-8(5)9(10,11)12/h2-4H,1H3,(H,13,14)

InChI Key

UKUGRRGGDPBTOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C(NN=C21)C(F)(F)F

Origin of Product

United States

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